molecular formula C16H18N2O4S B4067920 4-isobutyl-N-(4-nitrophenyl)benzenesulfonamide

4-isobutyl-N-(4-nitrophenyl)benzenesulfonamide

Cat. No. B4067920
M. Wt: 334.4 g/mol
InChI Key: UEDHHWSJONLDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutyl-N-(4-nitrophenyl)benzenesulfonamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic used to treat various bacterial infections. This compound was first synthesized in the 1960s and has since become a widely used antibiotic in both human and veterinary medicine.

Scientific Research Applications

Carbonic Anhydrase Inhibition and Anticancer Potential

  • Ureido-substituted benzenesulfonamides, which share a structural similarity with 4-isobutyl-N-(4-nitrophenyl)benzenesulfonamide, have been found to potently inhibit carbonic anhydrases, particularly the tumor-associated isoforms IX and XII. One compound showed significant inhibition of metastases formation in breast cancer models, highlighting its potential as an antimetastatic drug (Pacchiano et al., 2011).

Endothelin Antagonism

  • Biphenylsulfonamides, similar in structure to 4-isobutyl-N-(4-nitrophenyl)benzenesulfonamide, have been investigated for their endothelin antagonist properties. Modifications to these molecules improved binding and functional activity against the endothelin-A receptor, with certain derivatives showing potential for treating conditions related to endothelin-1 overexpression (Murugesan et al., 1998).

Chemical Synthesis and Scaffold Development

  • The chemical space of nitrobenzenesulfonamides has been mined for their application in solid-phase synthesis, serving as key intermediates in generating diverse chemical scaffolds. This demonstrates their utility in the development of novel compounds for various biomedical applications (Fülöpová & Soural, 2015).

Enzyme Inhibition for Disease Treatment

  • Sulfonamides, including compounds structurally related to 4-isobutyl-N-(4-nitrophenyl)benzenesulfonamide, have been synthesized and evaluated for their inhibitory effects on kynurenine 3-hydroxylase. Such inhibitors are crucial for exploring the role of the kynurenine pathway in neurological diseases, offering potential therapeutic avenues (Röver et al., 1997).

Structural and Bioactivity Studies

  • Investigations into the structure-activity relationships of benzenesulfonamide derivatives have provided insights into their binding mechanisms and inhibitory effects on carbonic anhydrases. These studies aid in the rational design of more effective enzyme inhibitors for therapeutic use (Gül et al., 2016).

Novel Drug Development

  • Research into the synthesis, characterization, and biological evaluation of novel sulfonamide derivatives has shown significant potential in the development of new drugs with applications in cancer therapy and enzyme inhibition (Gul et al., 2016).

properties

IUPAC Name

4-(2-methylpropyl)-N-(4-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12(2)11-13-3-9-16(10-4-13)23(21,22)17-14-5-7-15(8-6-14)18(19)20/h3-10,12,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDHHWSJONLDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpropyl)-N-(4-nitrophenyl)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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